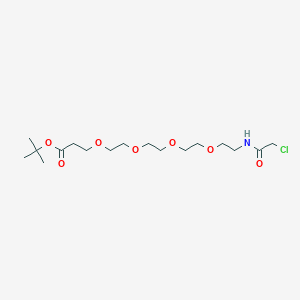
CM03
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM03 is a potent inhibitor of cell growth in PDAC cell lines, and has anticancer activity in PDAC models, with a superior profile compared to gemcitabine, a commonly used therapy. Whole-transcriptome RNA-seq methodology has been used to analyze the effects of this quadruplexbinding small molecule on global gene expression. This has revealed the down-regulation of a large number of genes, rich in putative quadruplex elements and involved in essential pathways of PDAC survival, metastasis, and drug resistance. The changes produced by CM03 represent a global response to the complexity of human PDAC and may be applicable to other currently hard-to-treat cancers.
Applications De Recherche Scientifique
Construction Management Research
A key application of CM03 is in construction management research. A study by Yi and Chan (2014) emphasizes the use of experimentation as a reliable approach in construction management (CM) research. This approach is beneficial for creating and discovering knowledge, leading to improvements in real-world settings. The paper highlights the strengths and weaknesses of this method and its applicability through a case study on heat stress research (Yi & Chan, 2014).
CMS in Cytoplasmic Protein Function
The term CM03 may also refer to Cas ligand with multiple Src homology (SH) 3 domains (CMS), a signal transduction molecule. Kirsch et al. (1999) discovered that CMS interacts with p130(Cas), a focal adhesion protein, and plays a role in the regulation of the actin cytoskeleton. This study provides insights into CMS's function as a scaffolding molecule with a role in cytoskeletal rearrangements (Kirsch et al., 1999).
Computer-Mediated Communication in Scientific Work
Walsh et al. (2000) explored the use of computer-mediated communication (CMC) in scientific work. The study found that CMC use is crucial for professional and research-related activities in various scientific fields, impacting scientific productivity and collaboration. This research underscores the importance of CMC in integrating scientists into professional networks and enhancing communication efficiency in scientific research (Walsh et al., 2000).
Climate Research and CMIP3
In the field of climate research, the Coupled Model Intercomparison Project phase 3 (CMIP3) has been instrumental. Annan and Hargreaves (2011) investigated the performance of the CMIP3 multimodel ensemble, focusing on the multimodel mean's performance. Their findings provide a better understanding of the ensemble’s behavior and support the usage of the statistically indistinguishable ensemble paradigm in climate research (Annan & Hargreaves, 2011).
Distributed Group Decision Support Systems
CM03 also refers to a distributed group decision support system named Computer-mediated meeting management (CM3). Gavish, Gerdes, and Sridhar (1995) discussed the design principles and operational characteristics of the CM3 system. This system is designed to facilitate decentralized meetings and has unique features in brainstorming and voting modules, contributing to the field of group decision support systems (Gavish et al., 1995).
Propriétés
Numéro CAS |
2101208-44-8 |
|---|---|
Nom du produit |
CM03 |
Formule moléculaire |
C34H44N6O6 |
Poids moléculaire |
632.762 |
Nom IUPAC |
2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
InChI |
InChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,35H,1-4,7-22H2 |
Clé InChI |
KCCGFZWBVFNFGW-UHFFFAOYSA-N |
SMILES |
O=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCN7CCCC7)=O)C3=CC=C4C5=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CM03; CM-03; CM 03. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)





